molecular formula C15H13N3O3S2 B2983073 N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)thiophene-2-sulfonamide CAS No. 1207053-79-9

N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)thiophene-2-sulfonamide

Cat. No.: B2983073
CAS No.: 1207053-79-9
M. Wt: 347.41
InChI Key: UVFNYJYXZFYATB-UHFFFAOYSA-N
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Description

N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C15H13N3O3S2 and its molecular weight is 347.41. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

N-(4-((6-methylpyridazin-3-yl)oxy)phenyl)thiophene-2-sulfonamide, due to its sulfonamide moiety, is of significant interest in the synthesis of compounds with potential antimicrobial activities. For instance, novel sulfonamides have been synthesized with varying heterocycles, demonstrating promising antitubercular activity in vitro. These compounds are analogs of bis-(4-aminophenyl)sulfone (DDS) but contain heterocycles like pyrimidine, pyrazine, or pyridazine nucleus, substituted with groups to enhance long-acting drug properties (Desideri et al., 1980).

Novel Heterocyclic Compound Synthesis

The chemical's structure is exploited to create novel heterocyclic compounds containing the sulfonamido moiety, aimed at antibacterial agent development. Through various chemical reactions, researchers have synthesized pyran, pyridine, and pyridazine derivatives with the precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate, showcasing antibacterial activity (Azab et al., 2013).

Enzyme Inhibition for Cerebrovasodilatation

In studies focusing on cerebrovasodilatation, derivatives of this compound have shown potential. Specifically, a series of sulfonamide derivatives demonstrated selective inhibition of enzymes, significantly impacting cerebral blood flow without causing extensive diuresis. This property is particularly beneficial for anticonvulsant applications, where controlling cerebral blood flow is crucial (Barnish et al., 1981).

Antibacterial and Antifungal Activities

The sulfonamide functional group has been a focal point in medicinal chemistry due to its efficacy against bacterial infections. Research into phenylselanyl-1-(toluene-4-sulfonyl)-1H-tetrazole derivatives synthesized using dicyclohexylcarbodiimide/dimethylaminopyridine (DCC/DMAP) highlighted these compounds' antimicrobial activity, comparing favorably against standard antibiotics like sulfamethoxazole (SMX) and sulfamerazine (SRZ) (Yıldırır et al., 2009).

Hybrid Sulfonamide Compounds

Exploration into sulfonamide-based hybrid compounds has revealed a broad spectrum of biological activities. By hybridizing sulfonamides with various pharmaceutically active heterocyclic moieties, researchers have developed compounds with enhanced therapeutic potential. These hybrids have demonstrated significant progress in the fight against bacterial infections, predating the discovery of penicillin (Ghomashi et al., 2022).

Properties

IUPAC Name

N-[4-(6-methylpyridazin-3-yl)oxyphenyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S2/c1-11-4-9-14(17-16-11)21-13-7-5-12(6-8-13)18-23(19,20)15-3-2-10-22-15/h2-10,18H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVFNYJYXZFYATB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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